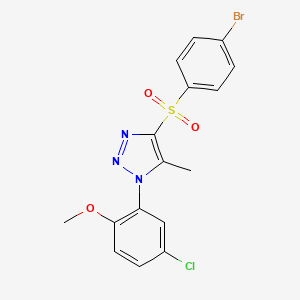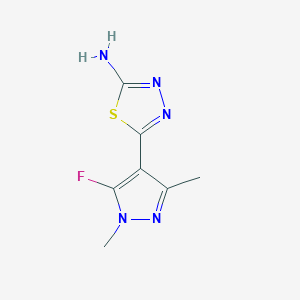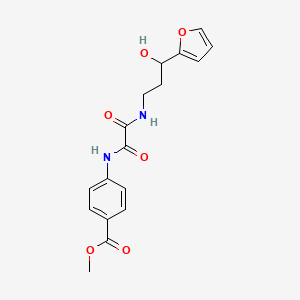
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc . The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Research on related purine derivatives has shown promising cardiovascular effects. For instance, certain 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have demonstrated significant antiarrhythmic and hypotensive activity. These compounds have weak affinity for alpha1- and alpha2-adrenoreceptors, indicating a potential for the development of cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Another area of research involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors, with potential psychotropic activity. Studies have identified compounds with significant affinity and activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing antidepressant-like and anxiolytic-like effects in animal models. This suggests that modification of the purine structure can yield potent ligands for therapeutic use in mental health disorders (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
Purine linked piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of the peptidoglycan layer of the bacterial cell wall, indicating their potential as antiproliferative agents against tuberculosis (Konduri et al., 2020).
Luminescent Properties
Research into naphthalimide compounds with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer (PET) processes. These findings open potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Mecanismo De Acción
Direcciones Futuras
The patent application suggests that this compound and related compounds are being investigated for their potential use in cancer treatment . Future research will likely focus on further understanding their mechanism of action, optimizing their properties for therapeutic use, and evaluating their safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)24(27-22)31-15-13-30(14-16-31)17-19-7-9-20(26)10-8-19/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQAWHAQMNZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16803143 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)
![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)



![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2978940.png)
